molecular formula C8H12N2O2S B13515868 Ethyl (4-methylthiazol-2-yl)glycinate

Ethyl (4-methylthiazol-2-yl)glycinate

Cat. No.: B13515868
M. Wt: 200.26 g/mol
InChI Key: JNHMELLMMNTQKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-methylthiazol-2-yl)glycinate can be synthesized through various synthetic routes. One common method involves the reaction of 4-methylthiazole with ethyl glycinate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methylthiazol-2-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl (4-methylthiazol-2-yl)glycinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl (4-methylthiazol-2-yl)glycinate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Ethyl (4-methylthiazol-2-yl)glycinate can be compared with other thiazole derivatives, such as:

This compound stands out due to its unique combination of a thiazole ring and an ethyl glycinate moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate

InChI

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-9-8-10-6(2)5-13-8/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

JNHMELLMMNTQKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=CS1)C

Origin of Product

United States

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